

Discovery and synthesis of Mirogabalin

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Compound of Interest

Compound Name: Mirogabalin

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An In-depth Technical Guide on the Discovery and Synthesis of **Mirogabalin**

Introduction

Mirogabalin, marketed under the brand name Tarlige®, is a third-generation gabapentinoid developed by Daiichi Sankyo for the treatment of peripheral neuropathic pain, including diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).^{[1][2][3]} As a structural analogue of the neurotransmitter γ -aminobutyric acid (GABA), its mechanism of action involves potent and selective binding to the $\alpha 2\delta$ subunit of voltage-gated calcium channels (VGCCs).^{[4][5]} This technical guide provides a comprehensive overview of the discovery process, detailing the rationale and key pharmacological findings, and outlines the stereoselective synthetic routes developed for its manufacturing. It is intended for researchers, chemists, and professionals in the field of drug development.

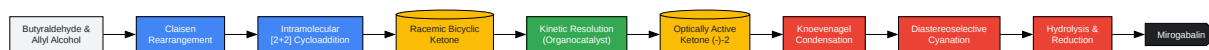
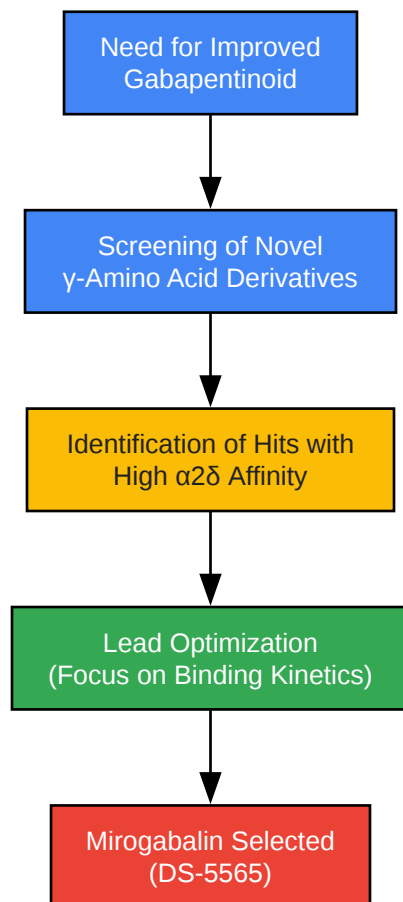
Discovery and Rationale

The development of **Mirogabalin** was driven by the need for a novel analgesic with an improved efficacy and safety profile compared to existing gabapentinoids like gabapentin and pregabalin.^[6] The primary objective was to design a molecule with unique binding kinetics to the $\alpha 2\delta$ subunits of VGCCs, which are critical in mediating pain transmission.^[1]

Lead Identification and Optimization

The discovery process, led by Daiichi Sankyo, focused on identifying a novel $\alpha 2\delta$ ligand with distinct binding characteristics.^{[2][7][8]} **Mirogabalin**, chemically known as [(1R,5S,6S)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid, emerged as the lead candidate.

[9][10] The key innovation in its design lies in its binding kinetics. While earlier gabapentinoids bind to both $\alpha 2\delta$ -1 and $\alpha 2\delta$ -2 subunits, **Mirogabalin** was found to have a significantly slower dissociation rate from the $\alpha 2\delta$ -1 subunit compared to the $\alpha 2\delta$ -2 subunit.[11] This property is hypothesized to contribute to more sustained analgesic effects and a wider safety margin, potentially reducing central nervous system (CNS)-related side effects which are thought to be associated with $\alpha 2\delta$ -2 binding.[4][12][13]



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